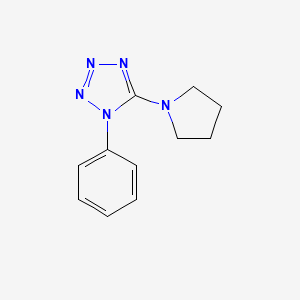

![molecular formula C8H5F3N4 B1300189 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole CAS No. 92712-48-6](/img/structure/B1300189.png)

5-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Descripción general

Descripción

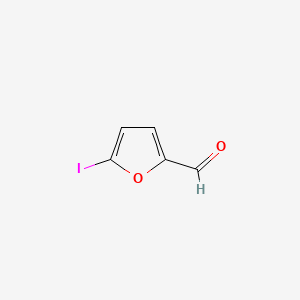

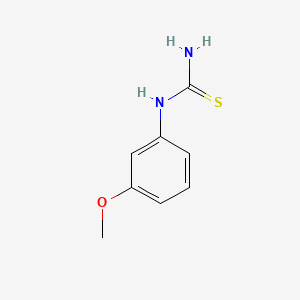

“5-[3-(trifluoromethyl)phenyl]-1H-tetrazole” is a chemical compound with the CAS Number 92712-48-6 . It has a molecular weight of 214.15 . The IUPAC name for this compound is 5-[3-(trifluoromethyl)phenyl]-1H-tetraazole .

Molecular Structure Analysis

The InChI code for “5-[3-(trifluoromethyl)phenyl]-1H-tetrazole” is 1S/C8H5F3N4/c9-8(10,11)6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 4 nitrogen atoms in the molecule .

Physical And Chemical Properties Analysis

“5-[3-(trifluoromethyl)phenyl]-1H-tetrazole” is a solid at room temperature . It has a boiling point of 156-158°C . The compound is stored at ambient temperature .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Enantiomerically Enriched Alcohols

The compound serves as an intermediate in the asymmetric production of enantiomerically enriched alcohols, which are crucial for pharmaceutical synthesis. For instance, the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol has been utilized in the synthesis of NK1 antagonists and lipid-lowering agents .

Chemical Derivatization of Amino-Functionalized Surfaces

This tetrazole derivative is used in the chemical derivatization of amino-functionalized model surfaces. Such derivatization is essential for creating specific surface properties that can be used in various analytical and synthetic applications .

Synthesis of Pyrazole Derivatives for Antibacterial Applications

The compound has been involved in the design and synthesis of novel pyrazole derivatives aimed at combating antibiotic-resistant bacterial infections, such as those caused by Enterococci and methicillin-resistant S. aureus (MRSA) .

Solvent Extraction and Membrane Electrodes

The related compound, sodium tetrakis [3,5-bis(trifluoromethyl)phenyl]borate, is used for solvent extraction of cations and in solvent polymeric membrane electrodes and optodes, indicating the potential use of tetrazole derivatives in similar applications .

Pharmaceutical Intermediate

3,5-Bis(trifluoromethyl)phenyl isothiocyanate, which shares a similar structural motif with the tetrazole compound, is used as an active pharmaceutical intermediate. This suggests that the tetrazole compound could also be used in the development and synthesis of pharmaceuticals .

Material Science: Development of High-Strength Polyimides

Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups have shown exceptional mechanical strength, making them suitable for commercial applications. The tetrazole compound’s structural similarity to these groups suggests its potential use in the development of new materials with high tensile strength .

Safety and Hazards

Propiedades

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSLGOVYXMQPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351686 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

92712-48-6 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)